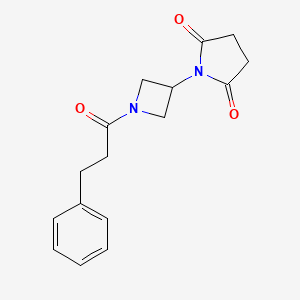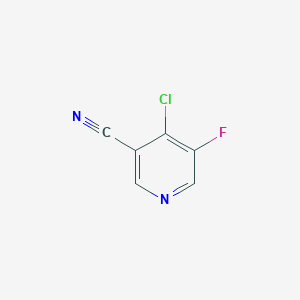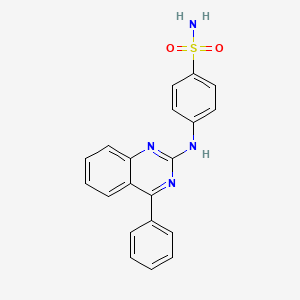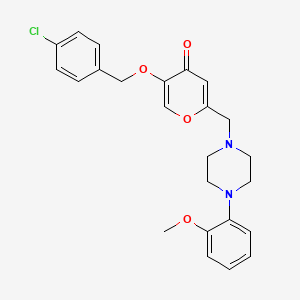
1-Benzofuran-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 59847-86-8 . It has a molecular weight of 196.64 and its IUPAC name is 1-benzofuran-2-carboximidamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Benzofuran-2-carboximidamide hydrochloride is 1S/C9H8N2O.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;/h1-5H,(H3,10,11);1H . This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
1-Benzofuran-2-carboximidamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 196.64 .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis
One significant application of benzofuran derivatives is in the microwave-assisted synthesis of biologically active compounds. For instance, benzofuran-2-carboxamides have been synthesized using a microwave-assisted one-pot approach. This method proves efficient for generating compounds with potential anti-inflammatory, analgesic, and antipyretic activities, highlighting the role of benzofuran derivatives in medicinal chemistry research (Xie et al., 2014).
Structural and Spectroscopic Studies
Benzofuran derivatives have also been explored through structural optimization and molecular docking analysis. Research on benzofuran-carboxylic acids derivatives, such as 1-benzofuran-2-carboxylic acid, reveals their potential for inhibiting cancer and microbial diseases. These studies involve detailed investigations into the electronic and vibrational properties of the compounds, further emphasizing their significance in the development of new therapeutic agents (Sagaama et al., 2020).
Antioxidant and Antibacterial Activities
Research on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrates the antioxidant and antibacterial potential of benzofuran derivatives. This study showcases the synthesis of new compounds and their evaluation for in vitro activities, presenting a path towards developing new therapeutic agents with significant biological activities (Shankerrao et al., 2013).
Molecular Docking and Antituberculosis Study
The synthesis and evaluation of 3-Methyl-1-Benzofuran-2-Carbohydrazide highlight the application of benzofuran derivatives in the fight against tuberculosis. Through structure-activity relationship (SAR) studies, molecular docking, and antituberculosis evaluations, these compounds show promise in addressing this global health issue, demonstrating the versatility of benzofuran derivatives in drug discovery (Thorat et al., 2016).
Synthesis of Selective Ligands for Sigma Receptors
Benzofuran-2-carboxamide ligands have been developed as selective ligands for sigma receptors, showcasing another facet of benzofuran derivatives in scientific research. These ligands, synthesized through microwave-assisted reactions, exhibit high affinity at sigma-1 receptors, indicating their potential in neurological studies and drug development (Marriott et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-benzofuran-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;/h1-5H,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRNSGDRJUUYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)




![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)
